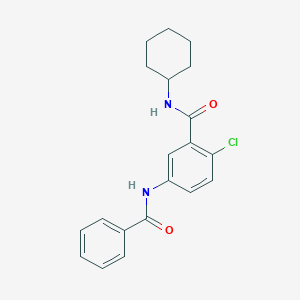![molecular formula C15H21N3O2S B267493 N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B267493.png)
N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been extensively studied for its potential use in cancer therapy and metabolic disorders.
Mécanisme D'action
N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide binds to the active site of glutaminase, inhibiting its activity and preventing the conversion of glutamine to glutamate. This leads to a decrease in the production of downstream metabolites, such as α-ketoglutarate, which are important for cell proliferation and survival.
Biochemical and Physiological Effects:
N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide has been shown to induce apoptosis and inhibit tumor growth in preclinical models of cancer. It has also been shown to decrease fatty acid synthesis and improve glucose metabolism in metabolic disorders. However, N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide can also have off-target effects, such as inhibition of other enzymes involved in glutamine metabolism, which can lead to toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide is a potent and specific inhibitor of glutaminase, making it a valuable tool for studying the role of glutamine metabolism in cancer and metabolic disorders. However, N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide can also have off-target effects, which can complicate data interpretation. Additionally, N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
For N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide research include the development of more potent and selective inhibitors, investigation of combination therapies, and exploration of its role in other diseases.
Méthodes De Synthèse
N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide can be synthesized through a multi-step process involving the reaction of 3-aminobenzoic acid with butan-2-ol and propanoyl isothiocyanate, followed by further reactions with thionyl chloride and ammonia. The final product is obtained through recrystallization and purification steps.
Applications De Recherche Scientifique
N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide has been extensively studied for its potential use in cancer therapy. Glutaminase is overexpressed in many cancer cells, and its inhibition by N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide has been shown to induce apoptosis and inhibit tumor growth in preclinical models. N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide has also been studied for its potential use in metabolic disorders, such as obesity and diabetes, as glutaminase inhibition can lead to decreased fatty acid synthesis and improved glucose metabolism.
Propriétés
Nom du produit |
N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide |
|---|---|
Formule moléculaire |
C15H21N3O2S |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
N-butan-2-yl-3-(propanoylcarbamothioylamino)benzamide |
InChI |
InChI=1S/C15H21N3O2S/c1-4-10(3)16-14(20)11-7-6-8-12(9-11)17-15(21)18-13(19)5-2/h6-10H,4-5H2,1-3H3,(H,16,20)(H2,17,18,19,21) |
Clé InChI |
FKUPRKNYFUUEKD-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)CC |
SMILES canonique |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-ethoxyethoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267410.png)
![3-bromo-4-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267415.png)
![2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B267417.png)
![3-bromo-4-methoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267421.png)
![3-{[(4-chloroanilino)carbonyl]amino}-N-isopropylbenzamide](/img/structure/B267422.png)
![N-(3-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B267424.png)
![N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide](/img/structure/B267426.png)
![N-[3-(acetylamino)phenyl]-5-bromo-2-ethoxybenzamide](/img/structure/B267428.png)

![N-{4-chloro-3-[(cyclohexylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B267431.png)
![N-isopropyl-3-[(2-phenoxybutanoyl)amino]benzamide](/img/structure/B267434.png)
![N-(3-{[(4-methoxyphenyl)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B267435.png)
![N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)propanamide](/img/structure/B267436.png)
![N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-3-methylbutanamide](/img/structure/B267437.png)